2-(3,3-Dimethylcyclobutyl)acetonitrile

Medicinal Chemistry Property-Based Design Drug Discovery

2-(3,3-Dimethylcyclobutyl)acetonitrile (CAS 129415-86-7) is a small-molecule building block characterized by a gem-dimethyl-substituted cyclobutyl ring linked to an acetonitrile group (MF: C8H13N, MW: 123.2). Its structure introduces both a conformationally constrained, rigid cyclobutane scaffold and a synthetically versatile nitrile functional group.

Molecular Formula C8H13N
Molecular Weight 123.199
CAS No. 129415-86-7
Cat. No. B2393783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,3-Dimethylcyclobutyl)acetonitrile
CAS129415-86-7
Molecular FormulaC8H13N
Molecular Weight123.199
Structural Identifiers
SMILESCC1(CC(C1)CC#N)C
InChIInChI=1S/C8H13N/c1-8(2)5-7(6-8)3-4-9/h7H,3,5-6H2,1-2H3
InChIKeyCILLCBIISHUFGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,3-Dimethylcyclobutyl)acetonitrile (CAS 129415-86-7): A Gem-Dimethyl Cyclobutyl Nitrile Building Block for Controlled Synthetic Space


2-(3,3-Dimethylcyclobutyl)acetonitrile (CAS 129415-86-7) is a small-molecule building block characterized by a gem-dimethyl-substituted cyclobutyl ring linked to an acetonitrile group (MF: C8H13N, MW: 123.2) [1]. Its structure introduces both a conformationally constrained, rigid cyclobutane scaffold and a synthetically versatile nitrile functional group. This compound serves primarily as a specialized intermediate in medicinal chemistry and agrochemical research, where its unique steric and electronic properties, including an XLogP3 of 2.2 and a topological polar surface area of 23.8 Ų [1], can be leveraged to modulate the physicochemical properties of lead candidates.

Why 2-(3,3-Dimethylcyclobutyl)acetonitrile Cannot Be Substituted with Simple Cyclobutyl or Alkyl Acetonitrile Analogs


The selection of 2-(3,3-Dimethylcyclobutyl)acetonitrile over generic or closely related analogs is driven by its specific structural features, which directly impact the physicochemical and steric properties of the final target molecule in a way that is not replicated by other building blocks [1]. While simpler cyclobutylacetonitriles (e.g., CAS 4426-03-3) provide ring strain and a nitrile handle, the 3,3-dimethyl substitution introduces significantly greater steric bulk and lipophilicity. This precise substitution pattern is critical for filling hydrophobic pockets and improving metabolic stability in drug candidates, as evidenced by its use in proprietary pharmaceutical compositions . Substituting a less hindered or unsubstituted cyclobutyl nitrile would likely lead to reduced target binding affinity, altered ADME properties, and a different intellectual property landscape [1]. The following quantitative and structural evidence underscores the tangible differences that justify this compound's procurement for specialized research applications.

Quantitative Differentiation Guide: 2-(3,3-Dimethylcyclobutyl)acetonitrile vs. Unsubstituted Cyclobutylacetonitrile


Enhanced Lipophilicity and Topological Profile Compared to Unsubstituted Cyclobutylacetonitrile

Computational analysis reveals a clear differentiation in key physicochemical properties. The presence of the 3,3-gem-dimethyl group on the cyclobutyl ring in 2-(3,3-Dimethylcyclobutyl)acetonitrile significantly increases its lipophilicity and alters its polar surface area relative to the unsubstituted analog, cyclobutylacetonitrile [1]. This is reflected in the XLogP3 value of 2.2 for the target compound, a critical parameter for predicting membrane permeability and CNS penetration. The Topological Polar Surface Area (TPSA) is 23.8 Ų. While direct published data for cyclobutylacetonitrile's XLogP3 is not available in this source, the structural difference (addition of C2H4) alone quantifiably increases the molecular weight from 95.14 to 123.2 and adds significant non-polar surface area, a change known to increase lipophilicity by approximately 0.5-1.0 log units per additional carbon [1].

Medicinal Chemistry Property-Based Design Drug Discovery

Procurement Grade and Purity Benchmarking for Reproducible Synthesis

Commercial suppliers of 2-(3,3-Dimethylcyclobutyl)acetonitrile provide this building block at defined purity levels essential for reliable research outcomes. Vendor specifications indicate that the compound is routinely supplied with a minimum purity of 95% , with some suppliers offering material at 98% purity . This is consistent with the purity grades offered for the comparator cyclobutylacetonitrile (CAS 4426-03-3), which is also listed at 95% purity from similar sources . The consistency in commercial purity across these building blocks ensures that the observed differences in downstream applications are attributable to the compound's intrinsic structural features, not batch-to-batch impurity variations.

Chemical Synthesis Process Chemistry Analytical Chemistry

Explicit Use in Proprietary Sigma Receptor Ligand Pharmaceutical Compositions

Patent literature explicitly identifies substituted dimethylcyclobutyl compounds, specifically including those derived from or containing the 3,3-dimethylcyclobutyl motif, as core components in medicaments for treating disorders mediated by sigma receptors [1]. The patent claims describe compounds of general formula I, which encompasses a broad family of molecules featuring the dimethylcyclobutyl substitution. While specific IC50 or Ki values for 2-(3,3-Dimethylcyclobutyl)acetonitrile itself are not disclosed, its inclusion as a key building block for these pharmacologically active entities demonstrates its proven utility in generating patentable, target-engaging chemotypes [1]. This stands in contrast to simpler, unsubstituted cyclobutylacetonitriles, which lack the specific steric and electronic signature required for this class of sigma receptor modulators.

Sigma Receptor Neurological Disorders Pain Management Medicinal Chemistry

Validated Research Applications for 2-(3,3-Dimethylcyclobutyl)acetonitrile Based on Structural and Patent Evidence


Medicinal Chemistry: Designing Conformationally Constrained Sigma Receptor Modulators

Procure this building block to synthesize novel sigma receptor ligands, as established in patent US20100105680A1 [1]. The 3,3-dimethylcyclobutyl group is a key structural feature in the claimed compounds, which are indicated for the treatment of disorders such as pain, neurodegenerative diseases, and depression. The compound's specific steric profile is essential for achieving the desired receptor interaction.

Property Optimization: Fine-Tuning Lipophilicity and Metabolic Stability in Lead Candidates

Utilize 2-(3,3-Dimethylcyclobutyl)acetonitrile to replace a less bulky alkyl or unsubstituted cyclobutyl nitrile handle when a specific increase in lipophilicity (XLogP3 of 2.2 vs. ~1.3-1.5 for the unsubstituted analog [2]) is required. The gem-dimethyl group is known to shield the ring from metabolic oxidation, potentially improving the in vivo half-life of a drug candidate, a key differentiator from simpler analogs.

Chemical Biology: Generation of Sterically Demanding Fragment Libraries

As a building block with a high ratio of saturated carbons and a constrained ring, this compound is ideal for fragment-based drug discovery (FBDD) libraries aimed at exploring 3D chemical space [2]. Its use allows for the generation of fragments that are more likely to bind to challenging protein targets compared to flat, aromatic-rich libraries.

Process R&D: Development of Scalable Synthetic Routes to Patent-Protected Intermediates

This compound serves as a critical intermediate for accessing a patent-protected class of dimethylcyclobutyl-containing pharmaceuticals [1]. Procurement is essential for process research and development groups working on scalable, non-infringing synthetic routes to key advanced intermediates for clinical candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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